An In-Depth Technical Guide to the Research Applications of Hydroxy-PEG2-acid
An In-Depth Technical Guide to the Research Applications of Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding the Utility of Hydroxy-PEG2-acid
Hydroxy-PEG2-acid, systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a heterobifunctional linker increasingly employed in biomedical research and drug development. Its structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a short, hydrophilic diethylene glycol (PEG2) spacer, makes it a versatile tool for bioconjugation. This guide provides a comprehensive overview of its applications, supported by structured data, detailed experimental protocols, and workflow visualizations.
The primary role of Hydroxy-PEG2-acid is to covalently link two different molecules, leveraging its distinct reactive ends. The carboxylic acid can be activated to form a stable amide bond with primary amines, a common functional group in proteins, peptides, and small molecule drugs. The hydroxyl group offers a secondary site for further modification or for interaction with other molecules. The PEG2 spacer is crucial; it enhances the aqueous solubility of the resulting conjugate, a significant advantage when working with hydrophobic compounds, and provides spatial separation between the conjugated molecules.[1][2][3]
Key applications for this linker include:
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Bioconjugation: The covalent attachment of molecules to proteins, peptides, or oligonucleotides to enhance their therapeutic or diagnostic properties.[2]
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Drug Delivery: Improving the pharmacokinetic profiles of drugs by increasing their solubility and circulation time.[3][4]
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PROTAC Synthesis: As a building block in the creation of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[5][6]
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Surface Modification: Functionalizing surfaces of nanoparticles or other materials to improve their biocompatibility and targeting capabilities.[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of Hydroxy-PEG2-acid, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₄O₅ | [7] |
| Molecular Weight | 178.18 g/mol | [7] |
| CAS Number | 1334286-77-9 | [1] |
| Appearance | Liquid | [7] |
| Purity | Typically >95% | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C for long-term storage | [1][7] |
Experimental Protocols: Methodologies for Key Applications
This section details a representative experimental protocol for a common application of Hydroxy-PEG2-acid: the conjugation of an amine-containing small molecule. This protocol is based on standard amide coupling chemistry.
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of Hydroxy-PEG2-acid and its subsequent reaction with a primary amine.
Materials:
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Hydroxy-PEG2-acid
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Amine-containing molecule (e.g., a small molecule drug)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
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Quenching reagent (e.g., hydroxylamine)
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Purification system (e.g., High-Performance Liquid Chromatography, HPLC)
Procedure:
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Activation of Hydroxy-PEG2-acid:
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Dissolve Hydroxy-PEG2-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
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Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
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Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-ester activated linker.
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-
Conjugation to the Amine-Containing Molecule:
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Dissolve the amine-containing molecule in the reaction buffer.
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Add the activated Hydroxy-PEG2-acid solution to the amine-containing molecule solution. A molar excess of the activated linker (e.g., 5-10 fold) is often used to ensure complete conjugation of the target molecule.
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Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
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-
Quenching the Reaction:
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Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to consume any unreacted NHS-ester.
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Incubate for 30 minutes at room temperature.
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-
Purification of the Conjugate:
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Purify the resulting conjugate using an appropriate method, such as preparative HPLC, to remove unreacted starting materials and byproducts.
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-
Characterization:
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Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR.
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Mandatory Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving Hydroxy-PEG2-acid.
Figure 1: Experimental workflow for bioconjugation using Hydroxy-PEG2-acid.
Figure 2: Logical relationship in a PROTAC molecule utilizing a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
